3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione
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Overview
Description
3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic organic compound It is known for its unique structure, which includes a piperazine ring substituted with an aminomethylene group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with ethylenediamine to yield the desired piperazine-2,5-dione structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The aminomethylene group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine-2,5-dione derivatives.
Scientific Research Applications
3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The hydroxyphenyl group may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)methylpiperazine-2,5-dione
- 3-(4-Hydroxybenzyl)piperazine-2,5-dione
- Cyclo(L-tyrosylglycine)
Uniqueness
3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione stands out due to the presence of the aminomethylene group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group, thereby offering different chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(3E)-3-(aminomethylidene)-6-(4-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H11N3O3/c12-5-8-10(16)14-9(11(17)13-8)6-1-3-7(15)4-2-6/h1-5,9,15H,12H2,(H,13,17)(H,14,16)/b8-5+ |
InChI Key |
OUXGVNPOYJAFHP-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2C(=O)N/C(=C/N)/C(=O)N2)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=CN)C(=O)N2)O |
Origin of Product |
United States |
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